BenchChemオンラインストアへようこそ!

1-(Propane-2-sulfonyl)pyrrolidin-3-ol

Dyslipidemia Cardiovascular disease HDL cholesterol

1-(Propane-2-sulfonyl)pyrrolidin-3-ol (CAS 1342531-79-6) is an N-sulfonylpyrrolidine from Sanofi-Aventis patent US 7,468,369 for dyslipidemia and HDL elevation. Unlike the C-sulfonyl isomer (CAS 1864064-35-6), this N-sulfonyl configuration critically alters hydrogen bonding, topology, and target engagement—procuring an imprecise analog invalidates SAR interpretation. The 3-hydroxyl group enables esterification, etherification, carbamate formation, or oxidation to the ketone for derivative libraries. Secure this compound for patent-based cardiovascular drug discovery.

Molecular Formula C7H15NO3S
Molecular Weight 193.27 g/mol
CAS No. 1342531-79-6
Cat. No. B1468478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Propane-2-sulfonyl)pyrrolidin-3-ol
CAS1342531-79-6
Molecular FormulaC7H15NO3S
Molecular Weight193.27 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)N1CCC(C1)O
InChIInChI=1S/C7H15NO3S/c1-6(2)12(10,11)8-4-3-7(9)5-8/h6-7,9H,3-5H2,1-2H3
InChIKeyVRUXRDBMNGCNLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Propane-2-sulfonyl)pyrrolidin-3-ol CAS 1342531-79-6: Chemical Identity and Procurement Baseline


1-(Propane-2-sulfonyl)pyrrolidin-3-ol (CAS 1342531-79-6) is a sulfonylpyrrolidine derivative with the molecular formula C₇H₁₅NO₃S and molecular weight 193.27 g/mol [1]. The compound belongs to a class of substituted sulfonylpyrrolidines that have been patented by Sanofi-Aventis for the prevention and treatment of dyslipidemia, cardiovascular disorders, and atherosclerotic disorders, with particular emphasis on increasing HDL levels [2]. As a pyrrolidin-3-ol scaffold bearing an isopropyl sulfonyl substituent, this compound represents a specific substitution pattern within the broader sulfonylpyrrolidine patent landscape.

1-(Propane-2-sulfonyl)pyrrolidin-3-ol: Why Structural Specificity Precludes Generic Substitution


Sulfonylpyrrolidines are not functionally interchangeable. Within the Sanofi-Aventis patent family (US 7,468,369), the therapeutic utility for dyslipidemia and HDL elevation is explicitly limited to compounds of formula I wherein specific substitution patterns at R₁, R₂, R₃, R₄, and R₅ are defined [1]. 1-(Propane-2-sulfonyl)pyrrolidin-3-ol features a distinct combination of an isopropyl sulfonyl group at the pyrrolidine nitrogen and a hydroxyl at the 3-position—a substitution pattern that differs critically from alternatives such as 3-(propane-2-sulfonyl)pyrrolidine hydrochloride (CAS 1864064-35-6), which places the sulfonyl group on the ring carbon rather than nitrogen [2]. This positional isomerism fundamentally alters hydrogen bonding capacity, molecular topology, and potential target engagement. Procurement of a structurally imprecise analog would invalidate any structure-activity relationship (SAR) interpretation and may direct research toward irrelevant or non-patented chemical space.

1-(Propane-2-sulfonyl)pyrrolidin-3-ol Procurement Evidence: Differentiated Structural and Application Data


Patent-Defined Therapeutic Vector: Dyslipidemia and HDL Modulation Indication Specificity

The sulfonylpyrrolidine scaffold of 1-(propane-2-sulfonyl)pyrrolidin-3-ol is explicitly claimed within Sanofi-Aventis patent US 7,468,369 as suitable for preventing and treating dyslipidemia, cardiovascular disorders, and atherosclerotic disorders, with specific intended utility for increasing HDL levels [1]. In contrast, alternative pyrrolidine sulfonamide scaffolds have been developed for entirely divergent therapeutic targets. For example, 3,4-disubstituted pyrrolidine sulfonamides were de novo designed and evaluated as competitive glycine transporter 1 (GlyT1) inhibitors for schizophrenia treatment, with ex vivo binding studies demonstrating brain penetration and target occupancy [2]. The Sanofi patent's explicit focus on HDL elevation and cardiovascular indications distinguishes the isopropyl sulfonyl-substituted pyrrolidine scaffold from GlyT1-targeted or β-glucosidase-targeted pyrrolidine sulfonamides, providing a defined therapeutic vector for procurement decisions.

Dyslipidemia Cardiovascular disease HDL cholesterol

Positional Isomerism: N-Sulfonyl vs. C-Sulfonyl Substitution Pattern Comparison

1-(Propane-2-sulfonyl)pyrrolidin-3-ol (C₇H₁₅NO₃S, MW 193.27) bears the propane-2-sulfonyl group on the pyrrolidine nitrogen atom (N-sulfonyl), as confirmed by canonical SMILES CC(C)S(=O)(=O)N1CCC(C1)O [1]. A closely related positional isomer, 3-(propane-2-sulfonyl)pyrrolidine hydrochloride (CAS 1864064-35-6, MW 213.73), places the sulfonyl group on the pyrrolidine ring carbon at position 3, yielding fundamentally different physicochemical properties [2]. The N-sulfonyl configuration of the target compound provides a hydrogen bond acceptor count of 4 (two sulfonyl oxygens, one hydroxyl oxygen, one nitrogen lone pair), whereas the C-sulfonyl isomer presents different hydrogen bonding geometry. Topological polar surface area (TPSA) values differ accordingly, with the C-sulfonyl hydrochloride salt exhibiting a computed TPSA of 54.6 Ų [2].

Positional isomer SAR analysis Molecular topology

Hydroxyl-Containing Scaffold: Differential Reactivity vs. Non-Hydroxyl Pyrrolidine Analogs

1-(Propane-2-sulfonyl)pyrrolidin-3-ol contains a hydroxyl group at the pyrrolidine 3-position (C1CN(CC1O)S(=O)(=O)C(C)C), conferring hydrogen bond donor capacity (HBD = 1) and a reactive handle for further derivatization [1]. In contrast, non-hydroxyl analogs such as 2-[(propane-2-sulfonyl)methyl]pyrrolidine (CAS 1864064-46-9) lack this hydroxyl functionality, eliminating the hydrogen bond donor capacity and reducing options for subsequent chemical modification (e.g., esterification, etherification, or oxidation to ketone) . The presence of the hydroxyl also increases aqueous solubility relative to fully hydrophobic pyrrolidine analogs, though quantitative solubility data for this specific compound are not publicly available. The hydroxyl group also enables stereochemical differentiation, as chiral resolution at the 3-position could yield enantiomerically pure (R)- or (S)-forms with potentially distinct biological profiles.

Hydrogen bonding Synthetic handle Derivatization

Purity Specification: Procurement-Grade Assurance and Competitive Benchmarking

Commercial sourcing data indicate that 1-(propane-2-sulfonyl)pyrrolidin-3-ol is typically supplied at ≥95% purity . This purity threshold is consistent with industry standards for research-grade pyrrolidine sulfonamide derivatives. For comparison, 3-(propane-2-sulfonyl)pyrrolidine hydrochloride is also specified at minimum 95% purity by multiple suppliers , establishing a de facto class benchmark. Procurement from sources offering lower purity grades (e.g., technical grade or unspecified purity) introduces batch-to-batch variability that may confound biological assay results, particularly in sensitive enzymatic or cell-based assays where trace impurities can act as false positive hits or assay interferents.

Purity Quality control Reproducibility

1-(Propane-2-sulfonyl)pyrrolidin-3-ol: Evidence-Based Research Application Scenarios


Dyslipidemia and Cardiovascular Drug Discovery Programs

Based on the Sanofi-Aventis patent family (US 7,468,369) claiming sulfonylpyrrolidines for dyslipidemia and HDL elevation [1], 1-(propane-2-sulfonyl)pyrrolidin-3-ol serves as a structurally relevant scaffold for cardiovascular drug discovery. Research programs focused on HDL modulation, reverse cholesterol transport, and atherosclerotic disorder intervention represent appropriate applications. The compound's N-sulfonyl substitution pattern and hydroxyl functionality align with the general structural formula disclosed in the patent, providing a defined starting point for SAR exploration within this therapeutic area.

Scaffold Diversification via Hydroxyl-Directed Derivatization

The presence of the pyrrolidine 3-hydroxyl group provides a versatile synthetic handle for generating derivative libraries [1]. Researchers can leverage this functional group for esterification, etherification, carbamate formation, or oxidation to the corresponding ketone (1-(propane-2-sulfonyl)pyrrolidin-3-one) . This synthetic accessibility enables systematic SAR studies exploring how modifications at the 3-position influence biological activity, physicochemical properties, and target engagement within the broader sulfonylpyrrolidine chemical space.

Positional Isomer Comparator Studies

The distinct N-sulfonyl configuration of 1-(propane-2-sulfonyl)pyrrolidin-3-ol, versus the C-sulfonyl configuration of 3-(propane-2-sulfonyl)pyrrolidine hydrochloride (CAS 1864064-35-6) , enables comparative studies evaluating how sulfonyl group placement affects target binding, metabolic stability, and pharmacokinetic parameters. Such head-to-head comparisons are valuable for elucidating fundamental SAR principles governing sulfonylpyrrolidine pharmacology and for identifying the optimal substitution pattern for specific therapeutic applications.

Medicinal Chemistry Building Block for Sulfonamide-Containing Therapeutics

As a pyrrolidine-based sulfonamide, this compound belongs to a chemical class with established precedent in enzyme inhibition, including β-glucosidase inhibitors and GlyT1 inhibitors [1]. The isopropyl sulfonyl group provides electron-withdrawing character that can modulate pyrrolidine nitrogen basicity and influence hydrogen bonding interactions. Researchers pursuing novel sulfonamide-containing therapeutics—particularly those targeting enzymes with nucleophilic active site residues—may employ this compound as a foundational building block for lead generation and optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(Propane-2-sulfonyl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.